L-741626

説明

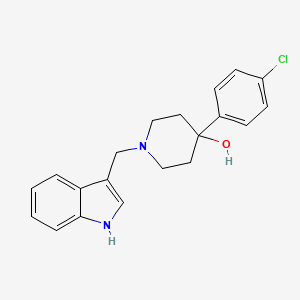

Structure

3D Structure

特性

IUPAC Name |

4-(4-chlorophenyl)-1-(1H-indol-3-ylmethyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21ClN2O/c21-17-7-5-16(6-8-17)20(24)9-11-23(12-10-20)14-15-13-22-19-4-2-1-3-18(15)19/h1-8,13,22,24H,9-12,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLBLNMUONVVVPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)CC3=CNC4=CC=CC=C43 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30230974 | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81226-60-0 | |

| Record name | 4-(4-Chlorophenyl)-1-(1H-indol-3-ylmethyl)-4-piperidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81226-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081226600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(4-(4-Chlorophenyl-4-hydroxypiperidino)methyl)indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30230974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-741,626 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WTW4A6SW92 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

L-741,626 and the Dopamine D2 Receptor: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) critically involved in numerous physiological and pathological processes in the central nervous system.[1] Its high affinity for the D2 receptor over other dopamine receptor subtypes, particularly D3 and D4, makes it an invaluable pharmacological tool for elucidating the specific roles of D2 receptor signaling in normal brain function and in disorders such as schizophrenia and Parkinson's disease. This technical guide provides a comprehensive overview of the mechanism of action of L-741,626 at the D2 receptor, including its binding and functional characteristics, the experimental protocols used for its characterization, and a visualization of the associated signaling pathways.

Core Mechanism of Action

L-741,626 acts as a competitive antagonist at the dopamine D2 receptor. This means that it binds to the same site as the endogenous ligand, dopamine, but does not activate the receptor. By occupying the binding site, L-741,626 prevents dopamine from binding and initiating downstream signaling cascades. The D2 receptor is canonically coupled to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP). By blocking this initial activation step, L-741,626 effectively attenuates the entire downstream signaling pathway.

Quantitative Pharmacological Data

The selectivity and potency of L-741,626 have been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data.

Table 1: Binding Affinity of L-741,626 for Human Dopamine Receptor Subtypes

| Receptor Subtype | Ki (nM) | Reference |

| D2 | 2.4 | [1][2] |

| D3 | 100 | [1][2] |

| D4 | 220 | [1][2] |

Ki (inhibition constant) is a measure of the binding affinity of a ligand for a receptor. A lower Ki value indicates a higher binding affinity.

Table 2: Functional Antagonist Potency of L-741,626

| Receptor Subtype | Assay Type | Cell Line | EC50 (nM) | Reference |

| D2 | Mitogenesis Inhibition | CHO | 4.46 | [1][3] |

| D3 | Mitogenesis Inhibition | CHO | 90.4 | [1][3] |

EC50 (half-maximal effective concentration) in this context represents the concentration of L-741,626 required to inhibit 50% of the maximal response induced by a D2 receptor agonist.

Experimental Protocols

The characterization of L-741,626's mechanism of action relies on standardized in vitro assays. Below are detailed methodologies for key experiments.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound (L-741,626) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.

Materials:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D2 receptor.[4]

-

Radioligand: [3H]-Spiperone, a high-affinity D2 antagonist.[5][6][7]

-

Non-specific Binding Control: A high concentration of a non-radiolabeled D2 antagonist, such as (+)-butaclamol (10 µM).[8]

-

Test Compound: L-741,626 at various concentrations.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[8]

-

Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

-

Membrane Preparation: Thaw cell membranes on ice. Homogenize the membranes in ice-cold assay buffer and centrifuge at 40,000 x g for 20 minutes at 4°C. Resuspend the pellet in fresh, ice-cold assay buffer to a final protein concentration that allows for optimal binding (e.g., 10-20 µg per well).[8]

-

Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

-

Total Binding: Assay buffer, radioligand, and cell membranes.

-

Non-specific Binding: Non-specific binding control, radioligand, and cell membranes.

-

Competition: Varying concentrations of L-741,626, radioligand, and cell membranes.

-

-

Incubation: Add a fixed concentration of [3H]-spiperone (typically close to its Kd value, e.g., 0.1-0.3 nM) to all wells.[8] Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Termination: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the L-741,626 concentration. Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Functional Antagonism Assay (cAMP Inhibition)

This assay measures the ability of an antagonist to block the agonist-induced inhibition of cAMP production, a hallmark of D2 receptor activation.

Materials:

-

Cells: CHO or HEK293 cells stably expressing the human dopamine D2 receptor.[9]

-

D2 Receptor Agonist: Dopamine or a selective agonist like quinpirole.[9]

-

Adenylyl Cyclase Stimulator: Forskolin.[8]

-

Test Compound: L-741,626 at various concentrations.

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.[8]

-

cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA).[8][10]

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate and culture overnight to allow for adherence.

-

Antagonist Pre-incubation: Wash the cells with assay buffer. Add varying concentrations of L-741,626 to the wells and incubate for a predetermined time (e.g., 15-30 minutes).[10]

-

Agonist Stimulation: Add a fixed concentration of a D2 receptor agonist (e.g., the EC80 concentration of dopamine) and a fixed concentration of forskolin to all wells (except for the basal control).[10] Forskolin is used to stimulate adenylyl cyclase and produce a measurable level of cAMP that can then be inhibited by the D2 agonist.

-

Incubation: Incubate the plate for a specific time to allow for changes in intracellular cAMP levels (e.g., 30 minutes).[10]

-

Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.[10]

-

Data Analysis: Plot the cAMP levels against the logarithm of the L-741,626 concentration. Determine the IC50 value, which represents the concentration of L-741,626 that reverses 50% of the agonist-induced inhibition of cAMP production.

Visualizations

The following diagrams illustrate the key pathways and workflows described in this guide.

Caption: D2 Receptor Signaling and L-741,626 Antagonism.

Caption: Radioligand Competition Binding Assay Workflow.

Caption: Functional cAMP Antagonism Assay Workflow.

Conclusion

L-741,626 is a well-characterized, potent, and selective antagonist of the dopamine D2 receptor. Its mechanism of action is rooted in its competitive binding to the receptor, thereby preventing the Gi/o-mediated inhibition of adenylyl cyclase and subsequent decrease in intracellular cAMP levels. The quantitative data from binding and functional assays consistently demonstrate its high affinity and selectivity for the D2 subtype. The experimental protocols outlined provide a robust framework for the continued investigation of D2 receptor pharmacology. The high selectivity of L-741,626 makes it an indispensable tool for isolating the physiological and pathophysiological roles of the dopamine D2 receptor in the central nervous system and beyond.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [en.bio-protocol.org]

- 6. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]

- 7. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

L-741,626: A Technical Guide to its Dopamine Receptor Subtype Selectivity

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the dopamine receptor subtype selectivity profile of L-741,626, a potent and selective antagonist for the D2 dopamine receptor.[1] The information presented herein is intended to support research and drug development efforts by providing detailed data on its binding affinities and functional potencies, along with the experimental methodologies used for their determination and the relevant signaling pathways.

Selectivity and Potency Profile

L-741,626 is widely recognized for its high affinity and selectivity for the human dopamine D2 receptor over the D3 and D4 receptor subtypes.[1][2][3][4] This selectivity makes it a valuable pharmacological tool for differentiating the physiological and behavioral roles of D2 receptors from those of the closely related D3 subtype.[1]

The binding affinity of L-741,626 for dopamine receptor subtypes is typically determined through radioligand competition binding assays. The inhibition constant (Ki) is a measure of the affinity of the ligand for the receptor; a lower Ki value indicates a higher affinity.

| Receptor Subtype | Ki (nM) | Cell Line | Radioligand | Reference |

| Human D2 | 2.4 | CHO | [3H]spiperone | [5] |

| Human D2 | 11.2 | HEK 293 | [125I]IABN | [2][6] |

| Human D3 | 100 | CHO | Not Specified | [2][3][4] |

| Human D3 | 163 | HEK 293 | [125I]IABN | [6] |

| Human D4 | 220 | CHO | Not Specified | [2][3][4] |

| Human D4 | 1520 | HEK 293 | [125I]IABN | [6] |

Note: Variations in Ki values can be attributed to differences in experimental conditions, such as the cell line used, the radioligand employed, and assay buffers.

Based on these values, L-741,626 exhibits a significant selectivity for the D2 receptor. For instance, one study reported a D3/D2 selectivity ratio of 15-fold and a D4/D2 selectivity ratio of 136-fold.[2][6]

The functional activity of L-741,626 is assessed by its ability to antagonize the effects of a dopamine receptor agonist. The half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50) quantifies the concentration of the antagonist required to elicit 50% of its maximal effect.

| Receptor Subtype | EC50/IC50 (nM) | Assay Type | Cell Line | Reference |

| Human D2 | 4.46 (EC50) | Inhibition of quinpirole-stimulated mitogenesis | CHO | [2][6] |

| Human D2 | 4.46 (IC50) | Antagonist activity at D2 receptor | Not Specified | [5] |

| Human D3 | 90.4 (EC50) | Inhibition of quinpirole-stimulated mitogenesis | CHO | [2][6] |

These functional data confirm L-741,626 as a potent antagonist at the D2 receptor, with a notable degree of selectivity over the D3 receptor in functional assays.[2][6]

Experimental Methodologies

The quantitative data presented above are derived from specific and rigorous experimental protocols. Understanding these methods is crucial for interpreting the data and for designing future experiments.

This assay is the gold standard for determining the binding affinity (Ki) of an unlabeled compound (like L-741,626) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.[7][8]

Detailed Protocol:

-

Receptor Preparation:

-

Human embryonic kidney (HEK 293) or Chinese hamster ovary (CHO) cells are stably transfected to express a high level of a specific human dopamine receptor subtype (e.g., D2, D3, or D4).[6][9]

-

Cell membranes are harvested, homogenized, and suspended in an appropriate assay buffer. Protein concentration is determined using a method like the Bradford assay.[9]

-

-

Competition Binding Incubation:

-

A fixed concentration of a suitable radioligand (e.g., [125I]IABN or [3H]spiperone) is incubated with the receptor-containing membranes.[5][6]

-

Increasing concentrations of the unlabeled test compound (L-741,626) are added to compete for the binding sites.

-

The mixture is incubated at room temperature for a sufficient time (e.g., 90 minutes) to reach equilibrium.[9]

-

-

Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This traps the membranes with bound radioligand on the filter while unbound radioligand passes through.[8][9]

-

The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.[9]

-

-

Quantification and Data Analysis:

-

The radioactivity trapped on the filters is quantified using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of a standard, non-selective antagonist (e.g., 4 µM (+)-butaclamol).[9]

-

Competition curves are generated by plotting the percentage of specific binding against the logarithm of the competitor concentration.

-

The IC50 value (the concentration of L-741,626 that inhibits 50% of the specific radioligand binding) is determined by non-linear regression analysis.

-

The IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

-

References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. L-741,626 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

L-741,626: A Technical Guide to its Binding Affinity at Dopamine D2, D3, and D4 Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the binding characteristics of L-741,626, a potent and selective antagonist for the dopamine D2 receptor. The following sections detail its binding affinity (Ki) values for the dopamine D2, D3, and D4 receptors, the experimental protocols used to determine these values, and the associated signaling pathways.

Data Presentation: Binding Affinity of L-741,626

The binding affinity of L-741,626 for human dopamine D2, D3, and D4 receptors has been determined through radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity. The data presented below is a summary from multiple studies. It is important to note that slight variations in Ki values are common across different experiments due to factors such as the cell line used, the specific radioligand, and assay conditions.

| Receptor Subtype | L-741,626 Ki (nM) | Reference |

| Dopamine D2 | 2.4[1][2] | [1][2] |

| 11.2[3] | [3] | |

| Dopamine D3 | 100[1][2] | [1][2] |

| 163[3] | [3] | |

| Dopamine D4 | 220[1][2] | [1][2] |

| 1520[3] | [3] |

L-741,626 demonstrates a clear selectivity for the D2 receptor over the D3 and D4 subtypes. Based on the Ki values, the D3/D2 selectivity ratio is approximately 15-fold, and the D4/D2 selectivity ratio is around 136-fold[3]. This selectivity makes L-741,626 a valuable pharmacological tool for distinguishing the physiological and pathological roles of the D2 receptor from other D2-like family members[4].

Experimental Protocols

The determination of the Ki values for L-741,626 is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on methodologies cited in the literature[3].

Cell Culture and Membrane Preparation

Human Embryonic Kidney (HEK) 293 cells are stably transfected with the cDNA encoding for the human dopamine D2 (long isoform), D3, or D4 receptor. These cells are cultured in appropriate media until they reach a suitable confluence. The cells are then harvested, and the cell membranes are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final membrane pellet is resuspended in an assay buffer.

Radioligand Binding Assay

Competition binding assays are performed in a 96-well plate format. Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [125I]IABN), and varying concentrations of the competing ligand (L-741,626).

-

Total Binding: Determined in the absence of a competing ligand.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled standard antagonist (e.g., haloperidol) to saturate all specific binding sites.

-

Specific Binding: Calculated as the difference between total and non-specific binding.

The plates are incubated to allow the binding to reach equilibrium.

Filtration and Scintillation Counting

Following incubation, the reaction is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand. The radioactivity retained on the filters is quantified using a scintillation counter.

Data Analysis

The data from the competition binding experiments are used to generate inhibition curves. The IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand) is determined from these curves. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation:

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radioligand.

-

Kd is the equilibrium dissociation constant of the radioligand for the receptor.

Visualization of Signaling Pathways and Experimental Workflow

The following diagrams, created using the DOT language, illustrate the key signaling pathways for the D2-like dopamine receptors and a typical experimental workflow for a radioligand binding assay.

Caption: Workflow of a competitive radioligand binding assay.

References

L-741,626: A Technical Guide for Neuroscience Research

For Researchers, Scientists, and Drug Development Professionals

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, a critical component in various neurological processes.[1][2] Its high selectivity for the D2 receptor over the closely related D3 and D4 subtypes makes it an invaluable tool for dissecting the specific roles of these receptors in brain function and disease.[2] This guide provides an in-depth overview of L-741,626, its applications in neuroscience research, and detailed experimental considerations.

Core Mechanism of Action

L-741,626 exerts its effects by competitively binding to and blocking the activation of dopamine D2 receptors. These G protein-coupled receptors are primarily involved in inhibitory neurotransmission. By antagonizing these receptors, L-741,626 prevents the downstream signaling cascade typically initiated by dopamine, thereby modulating neuronal activity. This selectivity allows researchers to isolate and study D2 receptor-mediated pathways.

Quantitative Data Summary

The selectivity of L-741,626 is quantified by its binding affinity (Ki) and functional antagonism (EC50) at dopamine receptor subtypes. The following tables summarize these key values.

Table 1: Binding Affinity of L-741,626 at Human Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) in nM |

| D2 | 2.4[1][3] |

| D3 | 100[1][3] |

| D4 | 220[1][3] |

Table 2: Functional Antagonist Potency of L-741,626

| Receptor Subtype | Functional Antagonism (EC50) in nM |

| D2 | 4.46[4] |

| D3 | 90.4[4] |

Applications in Neuroscience Research

L-741,626 is a versatile tool employed in a wide range of neuroscience investigations:

-

Distinguishing D2 vs. D3 and D4 Receptor Roles: Due to its approximately 40-fold higher selectivity for D2 over D3 receptors and even greater selectivity over D4 receptors, L-741,626 is instrumental in differentiating the physiological and behavioral functions mediated by each subtype.[5] This is particularly useful in studying the complex dopamine system where these receptors often have overlapping distributions.

-

Substance Abuse and Addiction: The compound is used to explore the role of D2 receptors in the reinforcing properties of drugs of abuse. For instance, studies have shown that L-741,626 can attenuate the locomotor-activating effects of cocaine.[6] It has also been used to investigate nicotine self-administration, where it was found to decrease operant responding for nicotine in rats.[7]

-

Schizophrenia and Antipsychotic Drug Action: Given that the dopamine D2 receptor is the primary target for most antipsychotic medications, L-741,626 is used in animal models to probe the mechanisms underlying psychosis and the action of antipsychotic drugs.[8][9]

-

Motor Control and Behavior: Research utilizing L-741,626 has demonstrated the critical role of D2 receptors in motor function. It has been shown to block amphetamine-induced motor behaviors and can induce catalepsy when administered alone, highlighting the D2 receptor's role in movement initiation and control.[5]

-

Cognitive Function: The dopamine system is heavily implicated in cognitive processes. While the specific role of D3 receptors in cognition is an active area of research, selective antagonists like L-741,626 help to isolate the contributions of D2 receptors to learning and memory.[10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are generalized protocols for common in vitro and in vivo experiments using L-741,626.

In Vitro Experimental Protocols

1. Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of L-741,626 for dopamine receptor subtypes.

-

Cell Preparation: Utilize cell lines (e.g., HEK 293 or CHO) stably transfected with human D2, D3, or D4 receptors.

-

Assay Buffer: Prepare a suitable buffer, such as 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, at pH 7.4.

-

Radioligand: Use a high-affinity radiolabeled ligand specific for the receptor subtype being tested (e.g., [³H]spiperone for D2 receptors).

-

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of L-741,626.

-

Allow the reaction to reach equilibrium (e.g., 60-90 minutes at room temperature).

-

Terminate the binding reaction by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using liquid scintillation counting.

-

-

Data Analysis: Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation.

2. Functional Antagonism Assay (e.g., Mitogenesis Assay)

This assay measures the ability of L-741,626 to block the functional effects of a dopamine receptor agonist.

-

Cell Culture: Use cells (e.g., CHO cells) transfected with the dopamine receptor of interest (D2 or D3).[4]

-

Procedure:

-

Data Analysis: Plot the concentration of L-741,626 against the inhibition of the agonist-induced response to determine the EC50 value.

In Vivo Experimental Protocol

1. Behavioral Assessment in Rodents

This protocol outlines a general workflow for assessing the effects of L-741,626 on behavior in animal models.

-

Animals: Use appropriate rodent models (e.g., Sprague Dawley rats or C57BL/6 mice).

-

Drug Preparation and Administration:

-

Dissolve L-741,626 in a suitable vehicle. A common vehicle for intraperitoneal (i.p.) injection is a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3]

-

Administer L-741,626 via the desired route (e.g., intraperitoneal, subcutaneous). Dosages can range from 1.0 to 10.0 mg/kg depending on the specific experiment and animal model.[3][6]

-

-

Experimental Procedure:

-

Acclimate the animals to the testing environment.

-

Administer L-741,626 or the vehicle control.

-

After a suitable pre-treatment time (e.g., 15-30 minutes), administer a stimulant (e.g., cocaine, amphetamine) or conduct the behavioral test.

-

Record and analyze behavioral parameters such as locomotor activity, operant responding, or stereotyped behaviors.[5][6][7]

-

Conclusion

L-741,626 is a cornerstone pharmacological tool in neuroscience research. Its high selectivity for the dopamine D2 receptor enables precise investigation into the role of this receptor in a multitude of physiological and pathological processes, from motor control to the basis of neuropsychiatric disorders. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to effectively utilize L-741,626 in their studies.

References

- 1. rndsystems.com [rndsystems.com]

- 2. L-741,626 - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jneurosci.org [jneurosci.org]

- 6. Selective D2 and D3 receptor antagonists oppositely modulate cocaine responses in mice via distinct postsynaptic mechanisms in nucleus accumbens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The D1/D2-like receptor antagonist flupentixol and the D2-like receptor antagonist L-741626 decrease operant responding for nicotine and food and locomotor activity in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. The potential role of dopamine D3 receptor neurotransmission in cognition - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine D2 receptor signaling on iMSNs is required for initiation and vigor of learned actions - PubMed [pubmed.ncbi.nlm.nih.gov]

L-741,626: A Technical Guide for Investigating the Roles of the D2 Dopamine Receptor in the Actions of Cocaine and Amphetamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor. Its high affinity for the D2 receptor subtype over the closely related D3 and D4 receptors makes it an invaluable pharmacological tool for dissecting the specific contributions of D2 receptor signaling in complex neurological processes. This guide provides an in-depth overview of L-741,626, its mechanism of action, and its application in preclinical research to elucidate the effects of psychostimulants like cocaine and amphetamine. The information presented herein is intended to assist researchers in designing and interpreting experiments aimed at understanding the role of the D2 receptor in substance use disorders and developing novel therapeutics.

Pharmacological Profile of L-741,626

L-741,626 acts as a competitive antagonist at the dopamine D2 receptor, effectively blocking the binding of endogenous dopamine and other agonists. Its selectivity is a key attribute, allowing for the isolation of D2 receptor-mediated effects from those modulated by D3 and D4 receptors.

Data Presentation: Quantitative Pharmacological Data

The following tables summarize the binding affinities (Ki) and functional antagonist potencies (EC50) of L-741,626 for human and rat dopamine receptor subtypes. This quantitative data underscores the compound's selectivity for the D2 receptor.

Table 1: Binding Affinity (Ki) of L-741,626 at Human Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D2 | 2.4 | [1] |

| D3 | 100 | [1] |

| D4 | 220 | [1] |

Table 2: Binding Affinity (Ki) of L-741,626 at Rat Dopamine Receptors

| Receptor Subtype | Ki (nM) | Reference |

| D2 | 7.1 | [2] |

| D3 | 155 | [2] |

| D4 | 596 | [2] |

Table 3: Functional Antagonist Potency (EC50) of L-741,626

| Receptor Subtype | Functional Assay | EC50 (nM) | Reference |

| D2 | Inhibition of quinpirole-stimulated mitogenesis in CHO cells | 4.46 | [1][3] |

| D3 | Inhibition of quinpirole-stimulated mitogenesis in CHO cells | 90.4 | [1][3] |

Mechanism of Action and Signaling Pathways

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o family of G-proteins.[4] Activation of D2 receptors by dopamine typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Additionally, D2 receptor activation can modulate various ion channels through the βγ subunits of the G-protein.

L-741,626, as a D2 antagonist, blocks these downstream signaling events by preventing the initial binding of dopamine or other agonists to the receptor. This action is crucial for its utility in research, as it allows for the specific inhibition of D2-mediated pathways.

Mandatory Visualization: Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of L-741,626.

Experimental Protocols for Studying Cocaine and Amphetamine Effects

L-741,626 is instrumental in behavioral pharmacology studies investigating the roles of the D2 receptor in the reinforcing and psychomotor-activating effects of cocaine and amphetamine. Below are detailed methodologies for key experiments.

Radioligand Binding Assay

This protocol determines the binding affinity of L-741,626 for dopamine receptors.

Experimental Protocol: Radioligand Binding Assay

-

Receptor Preparation:

-

Prepare cell membrane homogenates from cells stably expressing the desired human or rat dopamine receptor subtype (D2, D3, or D4).[3]

-

Determine the protein concentration of the membrane preparation using a standard protein assay.

-

-

Binding Reaction:

-

In a 96-well plate, combine the cell membrane preparation, a radiolabeled ligand that binds to the target receptor (e.g., [3H]spiperone), and varying concentrations of L-741,626 (the competitor).

-

For each concentration of L-741,626, prepare triplicate wells.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-labeled competing drug).

-

-

Incubation:

-

Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

-

Separation of Bound and Free Ligand:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of L-741,626 by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the L-741,626 concentration.

-

Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand).

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

-

Cocaine Self-Administration in Rats

This experiment assesses the role of D2 receptors in the reinforcing effects of cocaine.

Experimental Protocol: Cocaine Self-Administration

-

Subjects:

-

Use adult male Sprague-Dawley rats, individually housed with ad libitum access to food and water, unless otherwise specified for the experimental design.

-

-

Surgical Procedure:

-

Anesthetize the rats and surgically implant a chronic indwelling catheter into the right jugular vein.

-

Exteriorize the catheter on the back of the rat between the scapulae.

-

Allow the rats to recover for at least 5-7 days post-surgery.

-

-

Apparatus:

-

Conduct experiments in standard operant conditioning chambers equipped with two levers, a stimulus light above each lever, a drug infusion pump, and a house light.

-

-

Acquisition of Cocaine Self-Administration:

-

Train rats to press a designated "active" lever to receive an intravenous infusion of cocaine (e.g., 0.75 mg/kg/infusion).

-

Each lever press results in a cocaine infusion delivered over a few seconds, followed by a timeout period (e.g., 20 seconds) during which the stimulus light is illuminated and further lever presses have no consequence.

-

Continue training until a stable pattern of self-administration is established.

-

-

L-741,626 Pretreatment:

-

Once stable responding is achieved, administer L-741,626 (e.g., 1.0, 3.0, 10.0 mg/kg, intraperitoneally) or vehicle 15-30 minutes before the self-administration session.

-

Test different doses of L-741,626 across different sessions in a counterbalanced order.

-

-

Data Collection and Analysis:

-

Record the number of infusions earned and the number of presses on both the active and inactive levers.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of L-741,626 on cocaine self-administration. A rightward shift in the cocaine dose-response function following L-741,626 pretreatment would indicate that D2 receptor blockade attenuates the reinforcing effects of cocaine.[2][5]

-

Mandatory Visualization: Experimental Workflow

Caption: Workflow for a cocaine self-administration study with L-741,626 pretreatment.

Amphetamine-Induced Locomotor Activity in Mice

This experiment investigates the involvement of D2 receptors in the psychomotor stimulant effects of amphetamine.

Experimental Protocol: Amphetamine-Induced Locomotor Activity

-

Subjects:

-

Use adult male mice (e.g., C57BL/6 strain), group-housed with ad libitum access to food and water.

-

-

Apparatus:

-

Use open-field activity chambers equipped with infrared beams to automatically track horizontal and vertical movements.

-

-

Habituation:

-

Place the mice in the activity chambers for a period of 30-60 minutes to allow them to habituate to the novel environment before any drug administration.

-

-

Drug Administration:

-

Administer L-741,626 (e.g., 0.63, 2.5 mg/kg, intraperitoneally) or vehicle.

-

After a predetermined pretreatment time (e.g., 15-30 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, intraperitoneally) or saline.

-

-

Data Collection:

-

Immediately after the amphetamine or saline injection, place the mice back into the activity chambers and record locomotor activity for a set duration (e.g., 60-120 minutes).

-

Record parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

-

-

Data Analysis:

-

Analyze the locomotor activity data using statistical methods such as two-way ANOVA to determine the effects of L-741,626 and amphetamine, as well as their interaction. Attenuation of amphetamine-induced hyperlocomotion by L-741,626 would suggest a critical role for D2 receptors in this behavioral effect.

-

Differentiating D2 vs. D3/D4 Receptor Roles

The primary utility of L-741,626 lies in its ability to help researchers distinguish the behavioral and physiological effects mediated by D2 receptors from those mediated by D3 and D4 receptors. By comparing the effects of L-741,626 with less selective D2-like antagonists or with antagonists that have higher affinity for D3 or D4 receptors, a clearer picture of each receptor subtype's contribution can be formed.

Mandatory Visualization: Logical Relationship

Caption: Logical diagram illustrating the use of L-741,626 to differentiate D2 receptor effects.

Conclusion

L-741,626 is a powerful and selective tool for investigating the role of the dopamine D2 receptor in the complex pharmacology of cocaine and amphetamine. Its well-characterized binding profile and mechanism of action, combined with its efficacy in a range of preclinical behavioral models, make it an essential compound for researchers in the fields of neuroscience, pharmacology, and drug development. By carefully designing and executing experiments using L-741,626, scientists can continue to unravel the intricate neural circuits underlying psychostimulant addiction and pave the way for the development of more targeted and effective treatments.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Role of Dopamine D2-like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. G protein-coupled receptor kinases as regulators of dopamine receptor functions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The dopamine D2 receptor can directly recruit and activate GRK2 without G protein activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective D2 Dopamine Receptor Antagonist L-741,626: A Technical Guide

An In-depth Overview of the Discovery, Pharmacology, and Experimental Evaluation of a Key Research Compound

Abstract

L-741,626 is a potent and highly selective antagonist of the dopamine D2 receptor, a G protein-coupled receptor critically involved in numerous physiological and pathological processes in the central nervous system. Since its development, L-741,626 has become an invaluable pharmacological tool for researchers seeking to dissect the specific roles of the D2 receptor subtype from the closely related D3 and D4 subtypes. This technical guide provides a comprehensive overview of the discovery, history, and key pharmacological data of L-741,626. It includes detailed experimental protocols for its characterization and visual representations of its mechanism of action and experimental workflows to support its application in neuroscience and drug development research.

Discovery and History

L-741,626 was developed and characterized by scientists at Merck Sharp and Dohme Ltd. in the mid-1990s. The initial research aimed to create highly selective ligands for individual dopamine receptor subtypes to better understand their distinct physiological functions and to serve as templates for novel therapeutic agents. The discovery of L-741,626 was a significant step forward in this endeavor.

Key publications from 1996 by Kulagowski et al. in the Journal of Medicinal Chemistry and by Bowery et al. in the British Journal of Pharmacology first described the pharmacological profile of this compound.[1] These seminal papers established L-741,626 as a potent D2 receptor antagonist with substantial selectivity over D3 and D4 receptors. This selectivity has made it a cornerstone tool for distinguishing D2-mediated effects from those of other D2-like family members in a multitude of experimental paradigms.[1]

Pharmacological Profile

L-741,626 is a synthetic, centrally active compound that acts as a competitive antagonist at the D2 dopamine receptor. Its high affinity for the D2 receptor, coupled with significantly lower affinity for D3 and D4 receptors, allows for the precise pharmacological dissection of dopamine signaling pathways.

Data Presentation

The following tables summarize the quantitative pharmacological data for L-741,626 from various in vitro studies.

Table 1: Binding Affinity of L-741,626 for Human Dopamine Receptor Subtypes

| Receptor Subtype | K_i_ (nM) | Reference |

| D2 | 2.4 | [2] |

| D3 | 100 | [2] |

| D4 | 220 | [2] |

| D2 | 11.2 | [3] |

| D3 | 163 | [3] |

| D4 | 1520 | [3] |

Table 2: Functional Potency of L-741,626

| Assay Type | Receptor | Cell Line | EC_50_ (nM) | Reference |

| Inhibition of Quinpirole-Stimulated Mitogenesis | D2 | CHO | 4.46 | [2][3] |

| Inhibition of Quinpirole-Stimulated Mitogenesis | D3 | CHO | 90.4 | [2][3] |

Mechanism of Action: D2 Receptor Signaling Pathway

The dopamine D2 receptor is a member of the G protein-coupled receptor (GPCR) superfamily. It primarily couples to the Gi/o family of G proteins. Upon activation by an agonist, the D2 receptor promotes the exchange of GDP for GTP on the α-subunit of the Gi/o protein, leading to the dissociation of the Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. L-741,626, as a competitive antagonist, binds to the D2 receptor and prevents the binding of dopamine and other agonists, thereby blocking this signaling cascade.

D2 Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize L-741,626.

Radioligand Binding Assay (Competitive Inhibition)

This protocol is designed to determine the binding affinity (K_i_) of L-741,626 for the D2 receptor.

Materials:

-

Cell membranes from a stable cell line expressing the human D2 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).

-

L-741,626 stock solution (in DMSO).

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Prepare serial dilutions of L-741,626 in assay buffer.

-

In a 96-well plate, add in triplicate:

-

Total binding wells: Assay buffer.

-

Non-specific binding wells: 10 µM Haloperidol.

-

Competition wells: Serial dilutions of L-741,626.

-

-

Add a constant concentration of [³H]Spiperone (typically at its K_d_ value) to all wells.

-

Add the cell membrane preparation to all wells to initiate the binding reaction.

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC_50_ value of L-741,626 from the competition curve and calculate the K_i_ value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

Functional Assay (cAMP Inhibition)

This protocol measures the functional potency (EC_50_) of L-741,626 as an antagonist by its ability to reverse agonist-induced inhibition of cAMP production.

Materials:

-

A stable cell line co-expressing the human D2 receptor and a cAMP biosensor (e.g., GloSensor™) or cells suitable for cAMP ELISA.

-

Dopamine or a D2 agonist (e.g., Quinpirole).

-

L-741,626 stock solution (in DMSO).

-

Forskolin (to stimulate adenylyl cyclase).

-

Assay buffer/medium (e.g., HBSS).

-

cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

-

96-well microplates.

Procedure:

-

Seed the cells in a 96-well plate and grow to confluence.

-

Pre-incubate the cells with varying concentrations of L-741,626 for 15-30 minutes.

-

Add a fixed concentration of the D2 agonist (typically at its EC_80_) to the wells.

-

Add a fixed concentration of forskolin to all wells to stimulate cAMP production.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells (if required by the detection kit).

-

Measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection method.

-

Plot the cAMP levels against the concentration of L-741,626 to determine its EC_50_ for antagonizing the agonist effect.

Functional (cAMP) Assay Workflow

Conclusion

L-741,626 remains a critical tool in dopamine receptor research. Its high selectivity for the D2 receptor has enabled countless studies to elucidate the specific roles of this receptor in health and disease. This technical guide provides a centralized resource for researchers utilizing L-741,626, offering a historical perspective, key pharmacological data, and detailed experimental protocols to facilitate its effective application in the laboratory. The continued use of L-741,626 and similar selective compounds will undoubtedly contribute to further advances in our understanding of the complex dopaminergic system and the development of more targeted therapeutics.

References

L-741,626: A Technical Guide to its Effects on Dopaminergic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-741,626 is a potent and selective antagonist of the dopamine D2 receptor, which has become an invaluable pharmacological tool for dissecting the complexities of dopaminergic neurotransmission.[1] Its high affinity for the D2 receptor, coupled with significant selectivity over the related D3 and D4 receptor subtypes, allows for the precise investigation of D2 receptor-mediated signaling and its physiological and behavioral consequences.[1][2][3] This document provides a comprehensive technical overview of L-741,626, detailing its binding and functional characteristics, its modulatory effects on key signaling pathways, and the experimental protocols used for its characterization.

Receptor Binding and Selectivity Profile

The pharmacological utility of L-741,626 is rooted in its specific binding profile for dopamine receptor subtypes. Radioligand binding assays have been employed to quantify its affinity (Ki), which is inversely proportional to its binding strength. The compound demonstrates a high affinity for the human D2 receptor, with substantially lower affinity for D3 and D4 receptors, establishing its credentials as a D2-selective antagonist.

Table 1: Binding Affinity of L-741,626 for Human Dopamine Receptor Subtypes

| Receptor Subtype | Binding Affinity (Ki) [nM] | Selectivity Ratio (D2 vs. Other) |

|---|---|---|

| Dopamine D2 | 2.4[2][3][4] | - |

| Dopamine D3 | 100[2][3][4] | ~42-fold |

| Dopamine D4 | 220[2][3][4] | ~92-fold |

Note: Some studies report a Ki of 11.2 nM for the D2 receptor, with corresponding D3/D2 and D4/D2 selectivity ratios of 15-fold and 136-fold, respectively.[5]

Functional Antagonism at the D2 Receptor

Beyond simple binding, functional assays confirm that L-741,626 acts as a competitive antagonist. It effectively blocks the intracellular signaling cascades typically initiated by the binding of an agonist, such as dopamine or quinpirole. This has been demonstrated in various functional assays, including the inhibition of agonist-stimulated mitogenesis in cell lines expressing dopamine receptors.

Table 2: Functional Antagonist Potency of L-741,626

| Assay Type | Receptor Subtype | Potency (EC50) [nM] |

|---|---|---|

| Inhibition of Quinpirole-Stimulated Mitogenesis | Dopamine D2 | 4.46[5] |

| Inhibition of Quinpirole-Stimulated Mitogenesis | Dopamine D3 | 90.4[5] |

Modulation of Dopaminergic Signaling Pathways

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that primarily signal through the Gi/o family of G proteins. However, their activation can also trigger other signaling cascades, including G protein-independent pathways involving β-arrestin and modulation of the ERK/MAPK pathway. L-741,626, as an antagonist, blocks these signaling events.

Canonical Gαi/o-cAMP Signaling Pathway

The canonical signaling pathway for the D2 receptor involves coupling to Gαi/o proteins. This coupling leads to the inhibition of the enzyme adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). L-741,626 blocks this entire cascade by preventing the initial activation of the D2 receptor by an agonist.

Caption: L-741,626 blocks the canonical D2R Gi/o pathway.

β-Arrestin Signaling Pathway

Upon agonist stimulation, GPCRs like the D2 receptor are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for receptor desensitization, internalization, and initiating G protein-independent signaling. As an antagonist, L-741,626 prevents the conformational change in the D2 receptor required for β-arrestin recruitment, thereby inhibiting these downstream events.[6][7]

Caption: L-741,626 prevents agonist-induced β-arrestin recruitment.

ERK/MAPK Signaling Pathway

The extracellular signal-regulated kinase (ERK) pathway, part of the mitogen-activated protein kinase (MAPK) cascade, is a critical regulator of cellular processes like proliferation and differentiation.[8][9] D2 receptor signaling can modulate this pathway. Studies have shown that D2 receptor activation can induce the phosphorylation and activation of MAPK and the downstream transcription factor CREB in neurons.[10] L-741,626 blocks this D2-mediated activation. It is important to note that in some contexts, such as hepatocellular carcinoma, L-741,626 has been shown to inhibit the MAPK/ERK pathway by targeting Redox Factor 1 (Ref-1), an effect potentially independent of its D2 receptor antagonism.[11]

Caption: L-741,626 blocks D2R modulation of the ERK/MAPK pathway.

Key Experimental Protocols

The characterization of L-741,626 relies on standardized and reproducible experimental methodologies.

Radioligand Binding Assay (Competition Assay)

This protocol is used to determine the binding affinity (Ki) of L-741,626 for dopamine receptors.

-

Objective: To measure how effectively L-741,626 competes with a radiolabeled ligand for binding to a specific receptor subtype.

-

Materials:

-

Methodology:

-

Preparation: Cell membranes are prepared via homogenization and centrifugation.[13]

-

Incubation: A fixed concentration of radioligand and varying concentrations of L-741,626 are incubated with the cell membranes in assay buffer. Total binding is measured in the absence of a competitor, and non-specific binding is determined in the presence of a saturating concentration of a non-labeled standard antagonist.

-

Separation: The reaction is terminated by rapid vacuum filtration through glass fiber filters, separating the membrane-bound radioligand from the free radioligand.[13]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: Competition curves are generated by plotting the percentage of specific binding against the concentration of L-741,626. The IC50 value (the concentration of L-741,626 that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay (Functional Antagonism)

This assay measures the ability of L-741,626 to block agonist-induced inhibition of cAMP production.

-

Objective: To quantify the functional potency of L-741,626 as a D2 receptor antagonist.

-

Materials:

-

Whole cells (e.g., CHO) expressing the D2 receptor.

-

Forskolin (an adenylyl cyclase activator, used to stimulate a baseline of cAMP).

-

A D2 receptor agonist (e.g., quinpirole).

-

L-741,626 at various concentrations.

-

Cell lysis buffer and a cAMP detection kit (e.g., HTRF, ELISA, AlphaScreen).

-

-

Methodology:

-

Cell Plating: Cells are seeded in 96- or 384-well plates and grown to an appropriate confluency.[14]

-

Pre-incubation: Cells are pre-incubated with varying concentrations of L-741,626.

-

Stimulation: Cells are then stimulated with a fixed concentration of a D2 agonist (e.g., quinpirole at its EC80) in the presence of forskolin. The agonist will inhibit the forskolin-stimulated cAMP production.

-

Lysis & Detection: The reaction is stopped, cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit.[15]

-

Data Analysis: Dose-response curves are generated, showing the ability of L-741,626 to reverse the agonist-induced inhibition of cAMP. The EC50 or IC50 value is calculated to represent its antagonist potency.

-

In Vivo Microdialysis with Amperometry

This advanced in vivo technique is used to measure real-time changes in dopamine release and uptake in the brain of an anesthetized animal.

-

Objective: To assess the effect of L-741,626 on presynaptic dopamine autoreceptors, which regulate dopamine release and uptake.

-

Materials:

-

Anesthetized animal (e.g., mouse, rat).

-

Stereotaxic apparatus, microdialysis probe or carbon fiber electrode.

-

Stimulating electrode for the medial forebrain bundle (MFB).

-

HPLC system or amperometric detection system.

-

-

Methodology:

-

Implantation: Under anesthesia, a microdialysis probe or carbon fiber electrode is stereotaxically implanted into a dopamine-rich brain region like the striatum. A stimulating electrode is placed in the MFB.[16][17]

-

Baseline Measurement: Dopamine overflow is evoked by electrical stimulation of the MFB, and baseline release and uptake kinetics are measured.[16]

-

Drug Administration: L-741,626 is administered systemically (e.g., i.p.).

-

Post-Drug Measurement: Dopamine overflow is again evoked by MFB stimulation. L-741,626, by blocking D2 autoreceptors that normally inhibit dopamine release, is expected to increase the amount of dopamine released per stimulus and may also moderately inhibit dopamine uptake.[16][18]

-

Data Analysis: Changes in the amplitude and duration of the evoked dopamine signal are quantified to determine the effect of L-741,626 on presynaptic dopaminergic function.

-

Caption: Workflow for key experiments characterizing L-741,626.

References

- 1. L-741,626 - Wikipedia [en.wikipedia.org]

- 2. rndsystems.com [rndsystems.com]

- 3. L-741,626 | D2 Receptors | Tocris Bioscience [tocris.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Analogues of the dopamine D2 receptor antagonist L741,626: Binding, Function and SAR - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The ERK Cascade: Distinct Functions within Various Subcellular Organelles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 11. L-741626 inhibits hepatocellular carcinoma progression by targeting Ref-1 to suppress MAPK/ERK signalling pathway activity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. L-741,626 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. resources.revvity.com [resources.revvity.com]

- 15. resources.revvity.com [resources.revvity.com]

- 16. Inhibition of dopamine uptake by D2 antagonists: an in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Inhibition of Dopamine Release Via Presynaptic D2 Receptors: Time Course and Functional Characteristics In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Inhibition of dopamine release via presynaptic D2 receptors: time course and functional characteristics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of L-741,626: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro pharmacological characteristics of L-741,626, a potent and selective antagonist for the dopamine D2 receptor. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary data and methodologies to effectively utilize this compound in their studies. All quantitative data has been summarized for comparative analysis, and detailed experimental protocols for key assays are provided.

Core Pharmacology: Data Summary

L-741,626 is distinguished by its high affinity and selectivity for the dopamine D2 receptor over other dopamine receptor subtypes, particularly the D3 and D4 receptors. This selectivity makes it an invaluable tool for dissecting the specific roles of the D2 receptor in various physiological and pathological processes.

Binding Affinity of L-741,626 at Human Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) [nM] | Reference |

| Dopamine D2 | 2.4 | [1][2] |

| Dopamine D3 | 100 | [1][2] |

| Dopamine D4 | 220 | [1][2] |

Functional Antagonism of L-741,626

In functional assays, L-741,626 demonstrates potent antagonism of D2 receptor-mediated signaling.

| Assay Type | Cell Line | Agonist | L-741,626 Potency (IC50/EC50) [nM] |

| Inhibition of Mitogenesis | CHO | Quinpirole | 4.46 (EC50) |

| Inhibition of Mitogenesis | CHO | Quinpirole | 90.4 (EC50 at D3) |

Key Experimental Protocols

The following sections detail the methodologies for the in vitro characterization of L-741,626.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of L-741,626 for dopamine receptor subtypes.

Objective: To determine the equilibrium dissociation constant (Ki) of L-741,626 for dopamine D2, D3, and D4 receptors through competitive displacement of a radiolabeled ligand.

Materials:

-

Cell Lines: Human embryonic kidney (HEK-293) or Chinese hamster ovary (CHO) cells stably expressing human dopamine D2, D3, or D4 receptors.

-

Radioligand: [3H]-Spiperone, a commonly used radioligand for D2-like receptors.

-

Non-specific Binding Control: Haloperidol (10 µM) or another suitable D2 antagonist.

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

-

L-741,626: Stock solution in DMSO, with serial dilutions in assay buffer.

-

Scintillation Cocktail.

-

Glass fiber filters (GF/B or GF/C).

-

Filtration apparatus.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Culture cells to confluency.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at low speed to remove nuclei and large debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

-

Resuspend the final membrane pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

-

-

Binding Assay:

-

In a 96-well plate, combine the cell membranes (typically 10-50 µg of protein), [3H]-Spiperone (at a concentration near its Kd, e.g., 0.1-0.5 nM), and varying concentrations of L-741,626.

-

For determining non-specific binding, a parallel set of tubes will contain the membranes, radioligand, and a high concentration of an unlabeled antagonist (e.g., 10 µM haloperidol).

-

Total binding is determined in the absence of a competing ligand.

-

Incubate the reaction mixtures at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters, washing with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the L-741,626 concentration.

-

Determine the IC50 value (the concentration of L-741,626 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.

-

Functional Assays (cAMP Accumulation Assay)

This type of assay assesses the ability of L-741,626 to function as an antagonist by blocking the inhibitory effect of a D2 agonist on adenylyl cyclase activity.

Objective: To determine the functional potency (IC50) of L-741,626 by measuring its ability to reverse the agonist-induced inhibition of cAMP production.

Materials:

-

Cell Line: CHO or HEK-293 cells stably expressing the human dopamine D2 receptor.

-

D2 Receptor Agonist: Quinpirole or dopamine.

-

Adenylyl Cyclase Stimulator: Forskolin.

-

L-741,626: Stock solution in DMSO, with serial dilutions.

-

cAMP Assay Kit: Commercially available kits (e.g., HTRF, ELISA, or luciferase-based reporter assays).

-

Cell Culture Medium.

Procedure:

-

Cell Plating:

-

Seed the cells in a 96-well plate and allow them to attach and grow overnight.

-

-

Assay:

-

Wash the cells with serum-free medium.

-

Pre-incubate the cells with varying concentrations of L-741,626 for a defined period (e.g., 15-30 minutes).

-

Add a D2 receptor agonist (e.g., quinpirole at its EC80 concentration) in the presence of forskolin (to stimulate cAMP production).

-

Incubate for a specific time (e.g., 30 minutes) to allow for changes in intracellular cAMP levels.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP levels against the logarithm of the L-741,626 concentration.

-

Determine the IC50 value, which represents the concentration of L-741,626 that reverses 50% of the agonist-induced inhibition of cAMP production.

-

Visualizations

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling cascade and the antagonistic action of L-741,626.

Experimental Workflow for Radioligand Binding Assay

Caption: A generalized workflow for a competitive radioligand binding assay.

Logic of a Receptor Selectivity Screen

Caption: Logical flow for assessing the selectivity of L-741,626 across dopamine receptor subtypes.

References

Differentiating Dopamine D2 and D3 Receptor Function: An In-depth Technical Guide to L-741,626

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dopamine D2 and D3 receptors, both members of the D2-like family of G protein-coupled receptors, share a high degree of sequence homology and couple to the same primary signaling pathway, making the delineation of their individual physiological functions a significant challenge. L-741,626 has emerged as a critical pharmacological tool in this endeavor. This potent and selective D2 receptor antagonist provides researchers with the means to dissect the distinct roles of D2 and D3 receptors in neuronal signaling and behavior. This technical guide provides a comprehensive overview of L-741,626, including its pharmacological properties, detailed experimental protocols for its use in in vitro and in vivo studies, and a summary of key quantitative data.

Introduction to L-741,626

L-741,626 is a selective antagonist for the dopamine D2 receptor.[1] Its utility in differentiating D2 from D3 receptor function stems from its significantly higher affinity for the D2 subtype.[2] This selectivity allows for the pharmacological blockade of D2 receptors at concentrations that have minimal effects on D3 receptors, thereby enabling the attribution of specific physiological or behavioral responses to the D2 receptor. L-741,626 has been instrumental in studying the roles of D2 and D3 receptors in various central nervous system processes, including motor control, motivation, and the effects of psychostimulants like cocaine and amphetamines.[1][3]

Pharmacological Profile of L-741,626

The selectivity of L-741,626 is quantified by its binding affinity (Ki) for different dopamine receptor subtypes. The lower the Ki value, the higher the affinity of the compound for the receptor.

| Receptor Subtype | Species | Ki (nM) | Selectivity (D3/D2) | Selectivity (D4/D2) | Reference(s) |

| D2 | Human | 2.4 | - | - | [4] |

| D3 | Human | 100 | ~42-fold | - | [4] |

| D4 | Human | 220 | - | ~92-fold | [4] |

| D2 | Human | 11.2 | - | - | [5] |

| D3 | Human | ~168 | ~15-fold | - | [5] |

| D4 | Human | ~1523 | - | ~136-fold | [5] |

Table 1: Binding Affinities (Ki) of L-741,626 for Human Dopamine Receptor Subtypes.

In functional assays, L-741,626 acts as a potent antagonist at the D2 receptor, with a lower potency at the D3 receptor.

| Assay Type | Receptor | Cell Line | EC50 (nM) | Reference(s) |

| Mitogenesis Inhibition | D2 | CHO | 4.46 | [5] |

| Mitogenesis Inhibition | D3 | CHO | 90.4 | [5] |

Table 2: Functional Antagonist Potency (EC50) of L-741,626.

Signaling Pathways of D2 and D3 Receptors

Both D2 and D3 receptors are primarily coupled to the Gαi/o class of G proteins.[6] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (cAMP).[6][7] However, despite this shared primary signaling pathway, the downstream effects and regulatory mechanisms of D2 and D3 receptors can differ, contributing to their distinct physiological roles.[8][9]

Experimental Protocols

In Vitro Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of L-741,626 for D2 and D3 receptors expressed in a stable cell line (e.g., HEK-293).

Materials:

-

HEK-293 cells stably expressing human D2 or D3 receptors

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Radioligand (e.g., [3H]spiperone)

-

L-741,626

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation fluid

-

96-well plates

-

Cell harvester and scintillation counter

Procedure:

-

Cell Culture and Membrane Preparation:

-

Culture HEK-293 cells expressing the receptor of interest to ~90% confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Homogenize cells in lysis buffer and centrifuge to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., BCA).

-

-

Binding Assay:

-

In a 96-well plate, add assay buffer, cell membranes (typically 50-100 µg protein), a fixed concentration of radioligand (at or near its Kd), and a range of concentrations of L-741,626.

-

To determine non-specific binding, a separate set of wells should contain a high concentration of a non-labeled ligand (e.g., 10 µM haloperidol).

-

Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.

-

-

Filtration and Quantification:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot specific binding as a function of the log concentration of L-741,626 and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

-

In Vitro Functional Assay: Adenylyl Cyclase Inhibition

This protocol measures the ability of L-741,626 to antagonize the agonist-induced inhibition of adenylyl cyclase in cells expressing D2 or D3 receptors.

Materials:

-

HEK-293 cells stably expressing human D2 or D3 receptors

-

Cell culture medium

-

Dopamine receptor agonist (e.g., quinpirole)

-

L-741,626

-

Forskolin (to stimulate adenylyl cyclase)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

Procedure:

-

Cell Culture:

-

Seed cells in a 96-well plate and grow to confluency.

-

-

Assay:

-

Pre-incubate cells with varying concentrations of L-741,626 for 15-30 minutes.

-

Add a fixed concentration of the agonist (e.g., the EC80 of quinpirole) and forskolin to all wells (except for the basal control).

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

cAMP Measurement:

-

Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Plot the cAMP concentration as a function of the log concentration of L-741,626.

-

Fit the data to a sigmoidal dose-response curve to determine the EC50 value of L-741,626 for the antagonism of the agonist effect.

-

In Vivo Behavioral Assay: Locomotor Activity